REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:12][CH:11](C(O)=O)[CH2:10][C:9]1=[O:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[Al+3].[Cl-].[Cl-].[Cl-].[OH2:25].[CH:26]1C=CC=CC=1>N1C=CC=CC=1.CCOCC.CC(C)=O>[CH2:11]1[CH:12]2[N:8]([CH2:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=3[C:26]2=[O:25])[C:9](=[O:16])[CH2:10]1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
860 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(CC(C1)C(=O)O)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
67.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pale yellow solution was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting acid chloride was dissolved in benzene (16 mL)
|
Type
|
TEMPERATURE
|
Details
|
The suspension was heated at 55° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with CH2Cl2 (2×30 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water, aqueous NaOH (1 N) and more water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
formed overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1CC(N2CC=3C=CC=CC3C(C21)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 557 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |